1,2,3-Nonanetriol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
102439-69-0 |
|---|---|
Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
nonane-1,2,3-triol |
InChI |
InChI=1S/C9H20O3/c1-2-3-4-5-6-8(11)9(12)7-10/h8-12H,2-7H2,1H3 |
InChI Key |
QMHBZWNZCSNBGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(CO)O)O |
Origin of Product |
United States |
Context of Alkanetriols in Contemporary Chemical Synthesis and Materials Science
Alkanetriols, which are alkanes substituted with three hydroxyl groups, are a class of polyols that have garnered interest in both chemical synthesis and materials science. Their utility stems from the presence of multiple hydroxyl groups, which impart hydrophilicity, reactivity, and the capacity for extensive hydrogen bonding. In contemporary synthesis, these compounds are valuable intermediates. cymitquimica.com The hydroxyl groups can be selectively protected and functionalized, allowing for the construction of complex molecular architectures. wikidoc.org
A notable application of long-chain functionalized alkanes, including polyols, is in the field of materials science, particularly in the formation of self-assembled monolayers (SAMs). sigmaaldrich.comresearchgate.net These are highly ordered molecular assemblies that form spontaneously on solid surfaces. sigmaaldrich.com The alkane chain provides the structural backbone for ordering, while the terminal functional groups, such as the hydroxyls in an alkanetriol, can be tailored to control the surface properties like wettability, adhesion, and biocompatibility. researchgate.net The ability of polyols to engage in multiple hydrogen-bonding interactions can also influence the dynamics and mechanical properties of polymers. umd.edu
Significance of Vicinal Triols in Molecular Architecture
The arrangement of three hydroxyl groups on adjacent carbon atoms, as seen in 1,2,3-nonanetriol, is known as a vicinal triol. This specific structural motif is of considerable significance in molecular design and function. The proximity of the hydroxyl groups allows for the formation of cooperative intramolecular and intermolecular hydrogen bonds. This network of hydrogen bonds can significantly influence the conformation of the molecule and its physical properties, such as boiling point and viscosity. cymitquimica.com
In synthetic chemistry, the vicinal diol and triol functionalities are pivotal. They can act as precursors to other important functional groups. For instance, the carbon-carbon bond of a vicinal diol can be cleaved to form two aldehyde groups. wikidoc.org Furthermore, vicinal diols and triols are key targets in stereoselective synthesis, where the precise spatial arrangement of the hydroxyl groups is crucial for the biological activity or material properties of the target molecule. sci-hub.ru The deoxydehydration of vicinal diols to form alkenes is another important transformation, highlighting their role as versatile intermediates. sci-hub.se This reactivity makes vicinal triols valuable building blocks in the synthesis of natural products and pharmaceuticals.
Scope and Research Trajectories Pertaining to 1,2,3 Nonanetriol
Total Synthesis Approaches for Defined Stereoisomers
Total synthesis provides pathways to specific stereoisomers of this compound by leveraging the existing chirality of starting materials or by introducing it through stereoselective reactions.
Asymmetric synthesis creates chiral molecules from achiral or prochiral precursors through reactions that favor the formation of one enantiomer or diastereomer over others. wikipedia.org A prominent strategy for synthesizing 1,2,3-triols is the Sharpless Asymmetric Dihydroxylation, which converts an alkene into a vicinal diol with high enantioselectivity. wikipedia.org
By starting with a chiral allylic alcohol like (R)- or (S)-1-nonen-3-ol, the two adjacent hydroxyl groups can be installed with predictable stereochemistry. The choice of the chiral ligand in the AD-mix reagent dictates the face of the double bond to which the hydroxyl groups are added.
AD-mix-β , containing the (DHQD)₂PHAL ligand, typically delivers the hydroxyl groups to the "top face" of the alkene when oriented in a specific mnemonic.
AD-mix-α , with the (DHQ)₂PHAL ligand, delivers them to the "bottom face". organic-chemistry.org
This approach allows for the synthesis of all four possible stereoisomers from the two enantiomers of the starting allylic alcohol.
Table 1: Asymmetric Dihydroxylation of 1-Nonen-3-ol
| Starting Material | Reagent | Major Product Stereoisomer |
| (R)-1-nonen-3-ol | AD-mix-β | (2R,3R)-Nonane-1,2,3-triol |
| (R)-1-nonen-3-ol | AD-mix-α | (2S,3S)-Nonane-1,2,3-triol |
| (S)-1-nonen-3-ol | AD-mix-β | (2S,3S)-Nonane-1,2,3-triol |
| (S)-1-nonen-3-ol | AD-mix-α | (2R,3R)-Nonane-1,2,3-triol |
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts, such as enzymes. beilstein-journals.orgmdpi.com This approach is particularly effective for producing enantiomerically pure compounds. For this compound, a key chemoenzymatic strategy is the kinetic resolution of a racemic mixture.
For instance, a racemic mixture of this compound can be subjected to acetylation using a lipase (B570770) enzyme (e.g., from Candida antarctica). Lipases can selectively acylate one enantiomer faster than the other, allowing for the separation of a monoacetylated triol from the unreacted triol enantiomer. While no specific report on this compound is available, this method is widely applied to similar polyol structures.
Another potential pathway involves the use of engineered cytochrome P450 monooxygenases or dioxygenases, which can perform regioselective and stereoselective hydroxylations on hydrocarbon chains, potentially converting a precursor like 1,2-nonanediol (B1661955) into this compound. nih.govnih.gov
Table 2: Hypothetical Chemoenzymatic Resolution of (±)-1,2,3-Nonanetriol
| Substrate | Enzyme | Reagent | Products |
| (±)-1,2,3-Nonanetriol | Lipase | Vinyl acetate | (S)-1-acetyl-1,2,3-nonanetriol + (R)-1,2,3-Nonanetriol |
The chiral pool synthesis approach utilizes readily available, inexpensive chiral molecules, such as carbohydrates or amino acids, as starting materials. wikipedia.org D-mannitol, a sugar alcohol, is a common precursor for synthesizing long-chain polyols due to its pre-defined stereocenters.
A plausible synthetic route to a specific stereoisomer of this compound could start from D-mannitol. The synthesis would involve:
Protection of selected hydroxyl groups to form an intermediate like 1,2:5,6-diisopropylidene-D-mannitol.
Oxidative cleavage of the central C-C bond to yield two molecules of a protected glyceraldehyde derivative.
A Wittig or Grignard reaction with a C6 alkyl fragment (e.g., hexylmagnesium bromide) to install the nonane (B91170) backbone.
Deprotection of the hydroxyl groups to yield the final this compound stereoisomer.
This strategy ensures that the stereochemistry of the final product is directly inherited from the chiral precursor. A similar approach has been used to synthesize analogues of the ether lipid edelfosine, starting from D-mannitol to create a chiral glycerol (B35011) backbone which is then alkylated. beilstein-journals.org
Chemoenzymatic Synthesis Pathways
Novel Catalytic and Reagent-Based Synthesis
Modern synthetic chemistry seeks to develop novel catalysts and reagents that can achieve high selectivity and efficiency.
Achieving the regioselective hydroxylation of an unactivated C-H bond to form a triol is a formidable challenge. Current research focuses on two main areas:
Directed C-H Functionalization: This involves using a directing group that positions a metal catalyst (e.g., copper, palladium, rhodium) in close proximity to a specific C-H bond, facilitating its oxidation. nih.gov For a precursor like 1-nonanol or 2-nonanol, a directing group could theoretically be installed to guide hydroxylation to the C2 and C3 or C1 and C3 positions, respectively, though achieving the 1,2,3-pattern would require a multi-step or highly specialized catalytic system.
Biocatalytic Hydroxylation: As mentioned in section 2.1.2, enzymes offer exceptional regioselectivity. Engineered P450 enzymes have shown the ability to hydroxylate terminal or sub-terminal positions of alkanes and fatty acids. mdpi.com A hypothetical biocatalytic system could involve the sequential hydroxylation of nonane or a nonanol derivative to produce this compound.
The functionalization of alkenes is one of the most reliable methods for introducing hydroxyl groups with stereocontrol. rsc.orgnus.edu.sg The Sharpless Asymmetric Dihydroxylation (AD) is a premier example of this strategy, allowing for the predictable synthesis of syn-diols from an alkene. wikipedia.org
When applied to an allylic alcohol such as 1-nonen-3-ol, the AD reaction is highly diastereoselective. The existing hydroxyl group on the chiral center directs the incoming osmium tetroxide catalyst to a specific face of the double bond. This substrate control, combined with the catalyst control from the chiral ligand, results in very high stereoselectivity, often yielding a single diastereomer out of four possibilities.
The mechanism proceeds through a [3+2] cycloaddition of the osmium tetroxide-ligand complex to the alkene, forming a cyclic osmate ester intermediate. Subsequent hydrolysis releases the 1,2-diol product. wikipedia.org This method provides a direct and powerful route to stereodefined 1,2,3-nonanetriols from chiral allylic alcohols.
Regioselective Hydroxylation Techniques
Derivatization Strategies for Enhancing Synthetic Utility
The synthetic utility of this compound is significantly expanded through strategic derivatization of its three hydroxyl groups. The presence of one primary (C1) and two vicinal secondary (C2, C3) alcohols offers a platform for regioselective modifications. These modifications are crucial for transforming the simple polyol into complex, value-added molecules and key intermediates for multi-step syntheses. The differential reactivity of the hydroxyl groups—the primary being less sterically hindered than the secondary ones—is the cornerstone of these derivatization strategies. nsf.gov
Selective Protection Group Chemistry
In the synthesis of complex molecules from polyol starting materials like this compound, the temporary masking of one or more hydroxyl groups is essential to control reactivity and achieve selectivity in subsequent transformations. The choice of protecting group is dictated by its stability under various reaction conditions and the ability to be removed selectively without affecting other parts of the molecule, a concept known as orthogonal protection. fiveable.me
The inherent reactivity difference between the primary C1-hydroxyl and the secondary C2/C3-hydroxyls allows for regioselective protection. nsf.gov Bulky protecting groups will preferentially react with the sterically less hindered primary alcohol. fiveable.me For instance, silyl (B83357) ethers with bulky substituents, such as tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS), are widely used for the selective protection of primary alcohols in the presence of secondary ones. nsf.govbeilstein-journals.org
Furthermore, the vicinal arrangement of the C1-C2 and C2-C3 hydroxyls allows for the formation of cyclic protecting groups, such as acetals and ketals. Reagents like acetone (B3395972) or benzaldehyde, typically in the presence of an acid catalyst, can react with two adjacent hydroxyl groups to form a five-membered ring (a dioxolane ring system). harvard.eduorganic-chemistry.org The relative stability and ease of formation of the C1,C2- versus the C2,C3-cyclic acetal (B89532) can be influenced by thermodynamic and kinetic control of the reaction conditions. harvard.edu
The table below outlines several common strategies for the selective protection of this compound.
Table 1: Selective Protection Strategies for this compound
| Protecting Group | Reagent(s) | Target Hydroxyl(s) | Comments |
| tert-Butyldiphenylsilyl (TBDPS) | TBDPS-Cl, Imidazole, DMF | C1 (Primary) | High selectivity for the less sterically hindered primary alcohol. fiveable.mebeilstein-journals.org |
| Trityl (Tr) | Trityl Chloride, Pyridine | C1 (Primary) | A very bulky group that offers excellent selectivity for primary alcohols. nsf.gov |
| Acetonide (Isopropylidene ketal) | Acetone or 2,2-Dimethoxypropane, Acid catalyst (e.g., p-TsOH) | C1/C2 or C2/C3 (Vicinal Diol) | Forms a cyclic ketal across a diol; relative selectivity can depend on reaction conditions. harvard.edu |
| Benzylidene Acetal | Benzaldehyde, ZnCl₂ | C1/C2 or C2/C3 (Vicinal Diol) | A common strategy for protecting vicinal diols, particularly in carbohydrate chemistry. harvard.eduorganic-chemistry.org |
| Benzyl (B1604629) (Bn) | Benzyl Bromide (BnBr), NaH | All (C1, C2, C3) or Selective | Typically non-selective but can be directed. Removed by catalytic hydrogenation. uwindsor.ca |
| p-Methoxybenzyl (PMB) | PMB-Cl, NaH | All or Selective | Similar to benzyl but can be removed oxidatively with DDQ, providing orthogonality. fiveable.me |
Formation of Key Intermediates for Further Functionalization
With one or more hydroxyl groups selectively protected, the remaining free hydroxyls on the this compound backbone become available for a wide range of chemical transformations. This approach allows the molecule to serve as a versatile scaffold, leading to the formation of key intermediates for more complex targets.
A mono-protected this compound, such as 1-O-TBDPS-nonane-1,2,3-triol, is a valuable intermediate itself. The remaining free C2 and C3 hydroxyls can undergo further reactions. For example, oxidation of one or both secondary alcohols can furnish important keto-alcohols or diketone derivatives. Alternatively, the vicinal diol can be cleaved using reagents like sodium periodate (B1199274) (NaIO₄) to yield two different aldehyde fragments, a reaction that breaks the C2-C3 carbon-carbon bond.
If the C1 and C2 hydroxyls are protected as a cyclic acetonide, the C3 hydroxyl is available for functionalization. It could be oxidized to a ketone, converted to an amine via a Mitsunobu reaction or reductive amination, or used in a carbon-carbon bond-forming coupling reaction. dicp.ac.cn Derivatization of triols to produce substituted glyceraldehyde or glycerate analogues is a known synthetic strategy. nii.ac.jp For instance, selective oxidation of the primary alcohol of a C2,C3-protected triol could yield an aldehyde, which is a key functional group for countless subsequent reactions, including Wittig olefinations or aldol (B89426) condensations. mdpi.com
The following table provides examples of how selectively protected this compound can be converted into useful synthetic intermediates.
Table 2: Key Intermediates from Derivatized this compound
| Starting Material (Protected Triol) | Reaction | Product (Key Intermediate) | Potential Further Use |
| 1-O-TBDPS-nonane-1,2,3-triol | Oxidative Cleavage (e.g., NaIO₄) | Heptanal and a protected glycolaldehyde (B1209225) fragment | Chain elongation, synthesis of different aliphatic structures. |
| 1,2-O-Isopropylidene-nonane-1,2,3-triol | Oxidation (e.g., PCC, Swern) | 1,2-O-Isopropylidene-3-oxo-nonane-1,2-diol (a protected α-hydroxy ketone) | Nucleophilic addition to the ketone, synthesis of chiral tertiary alcohols. |
| 3-O-Benzoyl-nonane-1,2,3-triol | Acetonide formation | 3-O-Benzoyl-1,2-O-isopropylidene-nonane-1,2,3-triol | Selective deprotection of the benzoate (B1203000) to free the C3-OH for further steps. |
| This compound | Catalytic Dehydrogenation with Ammonia (Borrowing Hydrogen) | Aminated nonanetriol derivatives | Synthesis of amino sugars, ligands, or biologically active compounds. mdpi.comacs.org |
| 1-O-Trityl-nonane-1,2,3-triol | Esterification (e.g., Ac₂O, Pyridine) | 2,3-Di-O-acetyl-1-O-trityl-nonane-1,2,3-triol | Orthogonal deprotection of either the trityl or acetyl groups for stepwise synthesis. fiveable.me |
Through these derivatization strategies, this compound can be methodically functionalized, transforming it from a simple polyol into a sophisticated building block tailored for specific synthetic goals.
Investigation of Primary, Secondary, and Tertiary Hydroxyl Group Reactivity
The reactivity of this compound is centered around its hydroxyl (-OH) groups. The presence of both a primary (RCH₂OH) and two secondary (R₂CHOH) alcohols on a flexible nine-carbon chain allows for a range of selective reactions depending on the reagents and conditions employed. wikipedia.orgtestbook.com Generally, the primary hydroxyl group at C1 is less sterically hindered and more accessible to reagents than the secondary hydroxyl groups at C2 and C3. byjus.com This difference forms the basis for regioselective transformations.
Esterification and Etherification Reactions
Esterification: this compound can undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form esters. cognitoedu.org The most common method is the Fischer esterification, which involves heating the triol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid. libretexts.orgbyjus.com The reaction is reversible, and yields can be maximized by using an excess of one reactant or by removing water as it is formed. pressbooks.pubumass.edu Due to lower steric hindrance, the primary alcohol at C1 is expected to react more rapidly than the secondary alcohols at C2 and C3, allowing for the synthesis of mono-esterified products at the C1 position under controlled conditions. Reaction with more vigorous reagents like acyl chlorides at room temperature can lead to faster, more complete esterification. cognitoedu.org
Etherification: The synthesis of ethers from this compound typically follows mechanisms analogous to the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. organic-chemistry.org Similar to esterification, the primary hydroxyl group is more readily converted to its corresponding ether. Selective etherification of the primary alcohol is achievable. Reductive etherification, using a catalyst like Ytterbium triflate in the presence of a reducing agent, provides another route to synthesize ethers from alcohols and carbonyl compounds. researchgate.net
| Reaction Type | Reagent(s) | Typical Conditions | Expected Product(s) | Selectivity Notes |
|---|---|---|---|---|
| Fischer Esterification | Carboxylic Acid (R'-COOH), Acid Catalyst (e.g., H₂SO₄) | Heat, Reflux | Mono-, di-, or tri-ester | Primary -OH is most reactive; mono-ester at C1 is favored under mild conditions. libretexts.org |
| Esterification with Acyl Chloride | Acyl Chloride (R'-COCl) | Room Temperature | Mono-, di-, or tri-ester | Vigorous reaction; less selective than Fischer esterification. cognitoedu.org |
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Anhydrous solvent | Mono-, di-, or tri-ether | Primary -OH is most reactive, allowing for selective mono-etherification at C1. |
| Reductive Etherification | Aldehyde/Ketone, Reducing Agent (e.g., Triethylsilane), Catalyst (e.g., Yb(OTf)₃) | Mild conditions | Unsymmetrical ethers | Offers a one-pot method for ether synthesis. researchgate.net |
Oxidation and Reduction Pathways
Oxidation: The oxidation of this compound is highly dependent on the oxidizing agent used and the reaction conditions. goalparacollege.ac.in
The primary alcohol at C1 can be oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. wikipedia.orgbyjus.com
The secondary alcohols at C2 and C3 can be oxidized to ketones. byjus.com Since these are vicinal diols, strong oxidizing agents like periodate (IO₄⁻) or lead tetraacetate (Pb(OAc)₄) can cause oxidative cleavage of the C2-C3 bond, yielding two different aldehyde fragments. ias.ac.in
Selective oxidation of the secondary hydroxyl groups in the presence of the primary one can be achieved using specific catalytic systems, such as those based on palladium complexes, which show a preference for oxidizing secondary alcohols in polyols. stanford.edu
Reduction: The reduction of alcohols to alkanes (deoxygenation) is a less common transformation but can be accomplished. The Barton-McCombie deoxygenation is a radical-based method that can achieve this, though it requires converting the alcohol to a thionoester intermediate first. wikipedia.org For this compound, this process is not typically a primary reaction pathway but remains a possibility for complete reduction to nonane.
| Oxidizing Agent | Target Hydroxyl Group(s) | Expected Product(s) |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | Primary (C1) and Secondary (C2, C3) | Aldehyde at C1, Ketones at C2 and C3 |
| Potassium Permanganate (KMnO₄) (Strong) | Primary (C1) and Secondary (C2, C3) | Carboxylic acid at C1, Ketones at C2 and C3; potential for C-C bond cleavage. goalparacollege.ac.in |
| Periodic Acid (H₅IO₆) or Sodium Periodate (NaIO₄) | Vicinal diols (C2, C3) | Oxidative cleavage of the C2-C3 bond to form two aldehyde fragments. ias.ac.in |
| [(neocuproine)Pd(OAc)]₂(OTf)₂ | Secondary (C2, C3) | Selective formation of α-hydroxy ketones. stanford.edu |
Mechanistic Studies of this compound Transformations
The mechanisms of reactions involving this compound are governed by fundamental principles of organic chemistry, including the stability of intermediates like carbocations and the steric accessibility of reaction centers.
Nucleophilic Substitution Reactions
Direct nucleophilic substitution of a hydroxyl group is difficult because hydroxide (B78521) (OH⁻) is a poor leaving group. chemguide.co.uk Therefore, the reaction must be facilitated by first converting the -OH group into a better leaving group, typically by protonation in the presence of a strong acid or by conversion to a sulfonate ester (e.g., tosylate). wikipedia.orgtestbook.com
Sₙ2 Mechanism: The primary alcohol at C1 is most likely to react via an Sₙ2 mechanism. savemyexams.com This is a one-step process where the nucleophile attacks the carbon atom at the same time the leaving group departs. This pathway is favored for primary substrates due to minimal steric hindrance. chemguide.co.uk
Sₙ1 Mechanism: The secondary alcohols at C2 and C3 can react through an Sₙ1 mechanism, especially under acidic conditions that favor the formation of a secondary carbocation intermediate. savemyexams.com This is a two-step process where the leaving group departs first, forming a carbocation, which is then attacked by the nucleophile. chemguide.co.uk Rearrangements of the carbocation intermediate are possible.
Elimination Reactions
Elimination reactions of alcohols, known as dehydration, result in the formation of alkenes and are typically catalyzed by strong acids at high temperatures. spcmc.ac.in
E1 Mechanism: For the secondary alcohols in this compound, the reaction often proceeds through an E1 mechanism. spcmc.ac.iniitk.ac.in This involves the formation of a carbocation intermediate after the protonated hydroxyl group leaves as water. A base (often water or the conjugate base of the acid catalyst) then removes a proton from an adjacent carbon to form a double bond. iitk.ac.in
E2 Mechanism: An E2 mechanism is also possible, particularly if a strong, sterically hindered base is used. utdallas.edu This is a concerted, one-step process where the base removes a proton, and the leaving group departs simultaneously, requiring an anti-periplanar arrangement of the proton and the leaving group. iitk.ac.in
The regioselectivity of elimination from the C2 or C3 positions would generally follow Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product.
Rearrangement Reactions
The 1,2-diol (vicinal diol) structure at the C2 and C3 positions of this compound makes it susceptible to specific rearrangement reactions, most notably the Pinacol rearrangement. libretexts.org
Pinacol Rearrangement: This reaction occurs under acidic conditions. The mechanism involves:
Protonation of one of the secondary hydroxyl groups (e.g., at C2).
Loss of water to form a secondary carbocation at C2.
A 1,2-hydride shift from C3 to C2, or a 1,2-alkyl shift (in this case, the rest of the carbon chain from C1) to stabilize the positive charge.
Deprotonation of the remaining hydroxyl group to yield a ketone.
Other sigmatropic rearrangements, like the nih.govmdpi.com-Wittig rearrangement, could be relevant if the hydroxyl groups were converted into allylic ethers, leading to the formation of homoallylic alcohols. organic-chemistry.orguh.edu
Formation of Cyclic Derivatives: Acetals and Ketalization
The reaction of this compound with aldehydes and ketones leads to the formation of cyclic acetals and ketals, respectively. This reaction is a cornerstone in the derivatization of polyols, serving as a method for protecting the hydroxyl groups. Given that this compound possesses both a 1,2-diol and a 1,3-diol moiety within its structure, it can theoretically yield two different types of cyclic structures: a five-membered 1,3-dioxolane (B20135) ring or a six-membered 1,3-dioxane (B1201747) ring.
The formation of these cyclic derivatives is an equilibrium process, typically catalyzed by an acid. researchgate.netnih.govacs.org The reaction mechanism involves the protonation of the carbonyl oxygen of the aldehyde or ketone, which enhances its electrophilicity. This is followed by a nucleophilic attack from one of the hydroxyl groups of the triol to form a hemiacetal or hemiketal intermediate. Subsequent intramolecular cyclization, involving another hydroxyl group and the elimination of a water molecule, results in the formation of the cyclic acetal or ketal. researchgate.netgoogle.com The removal of water as it is formed is often necessary to drive the equilibrium toward the product side. organic-chemistry.org
The regioselectivity of this reaction—that is, whether the five-membered dioxolane or the six-membered dioxane ring is formed—is influenced by several factors, including the structure of the carbonyl compound, the catalyst used, and the reaction conditions. The acetalization of 1,2,3-triols can produce a mixture of these two ring sizes. imist.ma
Research Findings on Analogous 1,2,3-Triols
While specific research on the cyclic derivatization of this compound is limited, extensive studies on its shorter-chain analog, glycerol (1,2,3-propanetriol), provide significant insights into the expected reactivity. In the acetalization of glycerol, a mixture of 5-hydroxy-1,3-dioxanes and 4-hydroxymethyl-1,3-dioxolanes is typically formed. imist.ma
The distribution between the five- and six-membered rings is a classic example of kinetic versus thermodynamic control. libretexts.orgimperial.ac.uk
Kinetic Control: The formation of the five-membered 1,3-dioxolane ring from the 1,2-diol moiety is generally faster and is considered the kinetic product. This is attributed to the lower activation energy required for the formation of the five-membered ring. libretexts.orgresearchgate.net
Thermodynamic Control: The six-membered 1,3-dioxane ring, formed from the 1,3-diol moiety, is often the more thermodynamically stable product. imperial.ac.ukresearchgate.net Under conditions that allow for equilibrium to be reached (e.g., higher temperatures or longer reaction times), the product mixture will be enriched in the more stable dioxane derivative. libretexts.orglibretexts.org
For instance, the reaction of glycerol with benzaldehyde, catalyzed by the acid polymer Amberlyst-36, can achieve high yields. Similarly, its reaction with formaldehyde (B43269) shows a preference for the six-membered cyclic acetal, with a product ratio of 78% for the dioxane derivative. mdpi.com The use of heterogeneous catalysts, such as sulfated zirconia, has also been explored to improve selectivity and catalyst recyclability in the acetalization of glycerol. nih.gov
The reaction of glycerol with various other aldehydes, including cinnamaldehyde, has been shown to yield a mixture of 1,3-dioxolane and 1,3-dioxane derivatives, with the five-membered ring being the major product under certain conditions. researchgate.net
The following interactive table summarizes representative findings from the ketalization and acetalization of glycerol, which serves as a model for the expected reactions of this compound.
Table 1: Acetalization and Ketalization of Glycerol with Various Carbonyl Compounds
| Carbonyl Compound | Catalyst | Key Conditions | Product Distribution (Dioxolane:Dioxane) | Conversion (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Amberlyst-36 | Not specified | High yield of acetals | Up to 94% | mdpi.com |
| Formaldehyde | Amberlyst-36 | Not specified | Favors 6-membered ring (22:78) | High | mdpi.com |
| Acetone | Amberlyst-36 | Not specified | Not specified | High | mdpi.com |
| Benzaldehyde | SO₄²⁻/CeO₂-ZrO₂ | 100°C, 4h, Toluene | Dioxolane and Dioxane formed | 86% | nih.gov |
| Acetaldehyde | Amberlyst-15 | 293.15 K, 1:1 molar ratio | Not specified | 70-80% | mdpi.com |
The long alkyl chain of this compound may introduce steric effects that could influence the regioselectivity of the reaction compared to glycerol. However, the fundamental principles of acid-catalyzed acetal and ketal formation, as well as the competition between five- and six-membered ring formation, are expected to remain consistent.
Stereochemical Aspects and Conformational Analysis of 1,2,3 Nonanetriol
Elucidation of Absolute and Relative Stereochemistry
The stereochemistry of 1,2,3-nonanetriol is defined by the spatial arrangement of atoms at its chiral centers. Understanding this arrangement is crucial as different stereoisomers can exhibit distinct biological activities and physical properties.
Chirality at C2 and C3 Positions of the Triol Backbone
The this compound molecule possesses two stereogenic centers, or chiral carbons, at the C2 and C3 positions of its nonane (B91170) backbone. A carbon atom is chiral when it is bonded to four different groups. For C2, the four distinct substituents are a hydrogen atom (H), a hydroxymethyl group (-CH₂OH), a hydroxyl group (-OH), and the remainder of the carbon chain (-CH(OH)(CH₂)₅CH₃). For C3, the substituents are a hydrogen atom (H), a hydroxyl group (-OH), the C1-C2 portion of the chain (-CH(OH)CH₂OH), and the C4-C9 portion of the chain (a hexyl group, -(CH₂)₅CH₃).
The presence of two chiral centers means that this compound can exist as 2² = 4 distinct stereoisomers. These isomers form two pairs of enantiomers (non-superimposable mirror images) and multiple diastereomeric relationships (stereoisomers that are not mirror images). The absolute configuration at each chiral center is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules.
The four stereoisomers are:
(2R,3R)-1,2,3-Nonanetriol
(2S,3S)-1,2,3-Nonanetriol
(2R,3S)-1,2,3-Nonanetriol
(2S,3R)-1,2,3-Nonanetriol
The (2R,3R) and (2S,3S) isomers are enantiomers of each other. Similarly, the (2R,3S) and (2S,3R) isomers constitute another enantiomeric pair. The relationship between any member of the first pair and any member of the second pair is diastereomeric. For instance, (2R,3R)-1,2,3-nonanetriol and (2R,3S)-1,2,3-nonanetriol are diastereomers. These diastereomers are sometimes referred to as syn (when the hydroxyl groups on C2 and C3 are on the same side in a Fischer projection, corresponding to the 2R,3S and 2S,3R isomers) and anti (when they are on opposite sides, corresponding to the 2R,3R and 2S,3S isomers).
| Isomer Configuration | Enantiomeric Pair | Diastereomeric Relationship Examples |
|---|---|---|
| (2R,3R) | Pair A | Diastereomer of (2R,3S) and (2S,3R) |
| (2S,3S) | Pair A | Diastereomer of (2R,3S) and (2S,3R) |
| (2R,3S) | Pair B | Diastereomer of (2R,3R) and (2S,3S) |
| (2S,3R) | Pair B | Diastereomer of (2R,3R) and (2S,3S) |
Diastereoselective Synthesis and Separation
The controlled synthesis of a specific stereoisomer of this compound is a significant chemical challenge. Diastereoselective synthesis aims to produce one diastereomer in preference to others. A common strategy to create the 1,2,3-triol arrangement involves the dihydroxylation of a precursor molecule, such as an allylic alcohol. For instance, the Sharpless asymmetric dihydroxylation of (E)-non-2-en-1-ol could be a viable route. encyclopedia.pubwikipedia.orgmdpi.com This reaction uses osmium tetroxide and a chiral ligand (derivatives of quinine (B1679958) or quinidine) to add two hydroxyl groups across the double bond. wikipedia.org The choice of chiral ligand (e.g., (DHQ)₂PHAL vs. (DHQD)₂PHAL) directs the approach of the oxidant to a specific face of the alkene, thereby controlling the stereochemistry of the newly formed C2 and C3 centers. wikipedia.org
Other methods for the diastereoselective synthesis of 1,2,3-triols include aldol-Tishchenko reactions and "super silyl" governed aldol (B89426) reactions, which have been shown to produce 1,2,3-triol fragments with high levels of stereocontrol. thieme-connect.comresearchgate.netnih.govrsc.orgthieme-connect.com
Once a mixture of diastereomers is synthesized, they must be separated. Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and polarity. This difference allows for their separation using standard laboratory techniques. Flash column chromatography on silica (B1680970) gel is a common and effective method, as the different diastereomers will interact with the stationary phase to varying extents, leading to different elution times. jst.go.jprsc.org In more challenging cases, high-performance liquid chromatography (HPLC) may be employed for a more precise separation. Enzyme-catalyzed esterification has also been demonstrated as a method for separating diol and triol stereoisomers. acs.orgacs.org
Conformational Preferences and Dynamics in Solution and Solid State
The flexible carbon backbone of this compound allows it to adopt numerous spatial arrangements, or conformations, through the rotation of its carbon-carbon single bonds. The stability of these conformations is heavily influenced by the presence of the three vicinal hydroxyl groups.
Intramolecular Hydrogen Bonding Networks
In this compound, several intramolecular hydrogen bonds are possible:
Between the O1 and O2 hydroxyls.
Between the O2 and O3 hydroxyls.
A cooperative network involving all three hydroxyls (e.g., O1-H···O2-H···O3).
The formation of these bonds helps to overcome the inherent steric repulsion that would otherwise exist between the adjacent hydroxyl groups. Studies on similar polyols like sorbitol and glycerol (B35011) show that such intramolecular hydrogen bonding is a dominant factor in determining their preferred conformations in both gas and solution phases. nih.govresearchgate.net For instance, a hydrogen bond between the hydroxyl groups on C2 and C4 of sorbitol was found to stabilize an extended conformation. nih.gov In this compound, a similar stabilizing effect is expected, leading to a less flexible structure than a simple nonane chain. The strength of these hydrogen bonds can be estimated using computational methods and has been shown to be in the range of 1.5 to 5 kcal/mol for various alkanetriols. mdpi.com
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Resulting Ring Size | Notes |
|---|---|---|---|
| OH on C1 | Oxygen on C2 | 5-membered | Common in vicinal diols. |
| OH on C2 | Oxygen on C1 | 5-membered | Common in vicinal diols. |
| OH on C2 | Oxygen on C3 | 5-membered | Common in vicinal diols. |
| OH on C3 | Oxygen on C2 | 5-membered | Common in vicinal diols. |
| OH on C1 | Oxygen on C3 | 6-membered | Possible, contributes to conformational stability. |
Rotational Isomerism About Carbon-Carbon Bonds
Rotation around the C-C single bonds gives rise to different conformational isomers, or rotamers. The most significant rotations in this compound are around the C1-C2 and C2-C3 bonds due to the high density of substituents. The conformations are typically described as staggered (lower energy) or eclipsed (higher energy). The staggered conformations can be further divided into anti, where the largest substituents are 180° apart, and gauche, where they are 60° apart.
For the C2-C3 bond, a gauche conformation between the C1 and C4 carbons might be favored to allow for hydrogen bonding between the O2 and O3 hydroxyl groups. However, this must be balanced against the steric strain of the gauche interaction. The long hexyl chain at C3 is sterically demanding and will generally prefer to be in an anti position relative to the C1-C2 fragment of the molecule to minimize van der Waals repulsion. The interplay between stabilizing hydrogen bonds and destabilizing steric interactions creates a complex potential energy surface with several local minima corresponding to different stable conformers. Conformational analysis of polyols in aqueous solution has shown that they tend to adopt extended, linear conformations to minimize unfavorable steric interactions, though this can be modulated by intramolecular hydrogen bonding. nih.govrsc.orgresearchgate.net
Computational Approaches to Stereochemistry and Conformational Landscapes
Given the complexity of the stereochemical and conformational possibilities, computational chemistry provides invaluable tools for studying this compound. researchgate.net Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to calculate the geometric structures and relative energies of the different stereoisomers and conformers with high accuracy. rsc.org These calculations can identify the most stable conformations by locating the minima on the potential energy surface and can quantify the energy of intramolecular hydrogen bonds. mdpi.com
Furthermore, computational analysis can predict spectroscopic properties, such as NMR chemical shifts and coupling constants, for different conformers. nih.govresearchgate.net By comparing these calculated values with experimental data, it is possible to determine the predominant conformation of the molecule in solution. nih.govresearchgate.net
Molecular dynamics (MD) simulations are another powerful computational technique. MD can simulate the movement of the molecule over time in a solvent environment, providing a dynamic picture of its conformational flexibility. researchgate.netnih.gov These simulations can reveal the frequency of different conformations, the lifetimes of intramolecular hydrogen bonds, and the energy barriers between different rotamers, offering a complete map of the conformational landscape. Such computational studies are essential for rationalizing the outcomes of diastereoselective reactions and for understanding how the molecule's three-dimensional shape relates to its function. rsc.org
Quantum Chemical Calculations (DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for investigating the conformational preferences of molecules like this compound. umc.edu.dz DFT methods are employed to calculate the electronic structure and, consequently, the energy of a molecule, aiming for high accuracy by combining theoretical models with appropriate basis sets. wikipedia.orgmdpi.com
The conformational analysis of this compound via DFT involves several steps. First, potential starting conformations are generated by systematically rotating the key dihedral angles along the carbon backbone and the C-O bonds. Due to the molecule's acyclic nature and the long alkyl chain, a vast number of potential conformers exist. The primary focus is often on the relative orientations of the three hydroxyl groups, as these can form stabilizing intramolecular hydrogen bonds, and the conformation of the n-hexyl tail.
Each of these starting geometries is then subjected to a geometry optimization calculation. Using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), the calculation iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface, representing a stable conformer. mdpi.comnih.gov For each optimized conformer, the electronic energy, enthalpy, and Gibbs free energy are calculated. By comparing the Gibbs free energies, the relative stability of the different conformers at a given temperature can be determined, and the most predominant structures in an equilibrium mixture can be identified. ut.ac.ir Studies on similar polyol systems have shown that conformations stabilized by internal hydrogen bonding are often among the most stable. researchgate.net
Illustrative DFT Calculation Results for this compound Conformers
The following table presents hypothetical data illustrating the type of results obtained from DFT calculations. The relative energies (ΔG) are shown for a few representative conformers, highlighting the energetic influence of intramolecular hydrogen bonding.
| Conformer ID | Description | Intramolecular H-Bonds | Relative Gibbs Free Energy (ΔG) (kcal/mol) |
| Conf-1 | Extended alkyl chain, no H-bonds | 0 | 3.5 |
| Conf-2 | Gauche conformation, 1 H-bond (O1-H···O2) | 1 | 1.2 |
| Conf-3 | Folded conformation, 2 H-bonds (O1-H···O2, O2-H···O3) | 2 | 0.0 |
| Conf-4 | Folded conformation, alternative H-bond network | 2 | 0.4 |
Note: The data in this table is illustrative and intended to represent the typical output of a DFT conformational analysis. The values are hypothetical.
Molecular Dynamics Simulations
While DFT calculations provide a static picture of stable conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound. wikipedia.orgnih.gov MD simulations model the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. nih.gov This technique allows for the exploration of the conformational landscape and the observation of transitions between different states. nih.govnih.gov
An MD simulation of this compound would typically begin with one of the low-energy conformers identified by DFT. This structure is placed in a simulation box, often filled with a solvent like water to mimic solution conditions. The interactions between all atoms are governed by a molecular mechanics force field, which is a set of parameters that define the potential energy of the system.
The simulation proceeds in small time steps (typically femtoseconds), and the trajectory of each atom is recorded. nih.gov By analyzing this trajectory, which can span from nanoseconds to microseconds, researchers can understand how the molecule flexes, rotates, and changes its shape. For this compound, MD simulations can reveal the lifetime of intramolecular hydrogen bonds, the flexibility of the hexyl tail, and the rates of transition between different gauche and anti conformations of the carbon backbone. ucsd.edumdpi.com This provides a more realistic picture of the molecule's behavior in a dynamic environment compared to the static, gas-phase, 0 Kelvin picture from DFT. youtube.comikifp.edu.pl
Illustrative MD Simulation Analysis for this compound
The table below provides examples of the types of quantitative data that can be extracted from an MD simulation trajectory of this compound in an aqueous solution.
| Analyzed Property | Description | Illustrative Value/Observation |
| Dihedral Angle (C1-C2-C3-C4) | Average dihedral angle of the carbon backbone | 175° (preference for anti/extended) |
| Dihedral Angle (H-O1-C1-C2) | Torsional angle of the primary hydroxyl group | Bimodal distribution (60°, 180°) |
| H-Bond Occupancy (O1-H···O2) | Percentage of simulation time the H-bond exists | 45% |
| H-Bond Occupancy (O2-H···O3) | Percentage of simulation time the H-bond exists | 60% |
| End-to-End Distance | Average distance between C1 and C9 | 9.8 Å |
Note: The data in this table is illustrative and intended to represent typical outputs from an MD simulation analysis. The values are hypothetical.
Advanced Analytical Techniques for Characterization of 1,2,3 Nonanetriol
Spectroscopic Methods for Structural Elucidation
Spectroscopy involves the interaction of electromagnetic radiation with matter, providing detailed information about molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering precise insights into the atomic arrangement within 1,2,3-Nonanetriol. measurlabs.com By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, NMR can confirm the compound's carbon backbone and the position of its hydroxyl groups.
¹H NMR: The proton NMR spectrum of this compound displays signals corresponding to each chemically distinct proton. The chemical shift (δ) of these signals indicates the electronic environment of the protons. Protons attached to carbons bearing hydroxyl groups (C1-H, C2-H, C3-H) are deshielded and appear at a lower field compared to the protons of the alkyl chain. The integration of the peak areas reveals the relative number of protons for each signal, while spin-spin splitting patterns (multiplicity) provide information about adjacent, non-equivalent protons, helping to establish connectivity. libretexts.org
¹³C NMR: The carbon NMR spectrum shows a distinct signal for each unique carbon atom in the molecule. The chemical shifts of the carbons bonded to the hydroxyl groups (C1, C2, C3) are significantly downfield relative to the carbons of the hexyl tail. Decoupled ¹³C NMR spectra, where C-H coupling is removed, present each unique carbon as a singlet, simplifying the spectrum and allowing for easy carbon counting. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Actual chemical shifts can vary based on solvent and experimental conditions.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |
|---|---|---|---|
| C1 | ~3.4-3.6 | ~65 | Multiplet |
| C2 | ~3.6-3.8 | ~74 | Multiplet |
| C3 | ~3.5-3.7 | ~72 | Multiplet |
| C4 | ~1.4-1.6 | ~33 | Multiplet |
| C5 | ~1.2-1.4 | ~26 | Multiplet |
| C6 | ~1.2-1.4 | ~32 | Multiplet |
| C7 | ~1.2-1.4 | ~23 | Multiplet |
| C8 | ~1.2-1.4 | ~14 | Multiplet |
| C9 | ~0.8-0.9 | ~23 | Triplet |
| OH | Variable | - | Broad Singlet |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. uc.edu These two methods are often complementary. mt.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. For this compound, the most prominent feature in the IR spectrum is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups, broadened due to hydrogen bonding. Other key absorptions include C-H stretching vibrations just below 3000 cm⁻¹ and C-O stretching vibrations in the 1000-1200 cm⁻¹ region. americanpharmaceuticalreview.com
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). triprinceton.org While the O-H bond provides a strong signal in IR, it is typically weak in Raman spectra. Conversely, the C-H and C-C bonds of the alkyl backbone produce strong Raman signals. triprinceton.org Therefore, Raman spectroscopy is particularly useful for characterizing the hydrocarbon chain of this compound. mt.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Description |
|---|---|---|---|
| O-H Stretch | 3200-3600 (Strong, Broad) | Weak | Intermolecular hydrogen bonding |
| C-H Stretch | 2850-3000 (Strong) | Strong | Alkyl CH₂, CH₃ groups |
| C-O Stretch | 1000-1200 (Strong) | Medium | Primary and secondary alcohols |
| C-C Stretch | 800-1200 (Medium) | Strong | Carbon backbone |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It provides the molecular weight of the compound and, through analysis of fragmentation patterns, yields significant structural information. wikipedia.org
In the analysis of this compound, the molecular ion (M+) may be weak or absent in electron ionization (EI) mass spectra due to the molecule's instability. libretexts.org Common fragmentation pathways for polyhydroxy alcohols include:
Loss of Water (H₂O): Dehydration is a common fragmentation event, leading to peaks at [M-18]+. Multiple water molecules can be lost.
Alpha-Cleavage: The cleavage of C-C bonds adjacent to the hydroxyl groups is a dominant fragmentation process. wikipedia.org This results in characteristic fragment ions. For example, cleavage between C1-C2, C2-C3, and C3-C4 will produce specific charged fragments.
Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units (representing CH₂ groups) can be observed due to the fragmentation of the hexyl chain. libretexts.org
Tandem Mass Spectrometry (MS/MS) enhances structural analysis by isolating a specific parent ion and inducing further fragmentation. wikipedia.org For instance, the [M-H₂O]+ ion from this compound can be selected and fragmented to provide more detailed information about the molecule's structure, helping to distinguish it from isomers.
Table 3: Potential Mass Fragments of this compound (Molecular Weight: 176.28 g/mol )
| m/z Value | Possible Fragment | Description |
|---|---|---|
| 158 | [M-H₂O]+ | Loss of one water molecule |
| 145 | [M-CH₂OH]+ | Cleavage between C1 and C2 |
| 115 | [M-C₄H₉O]+ | Cleavage between C3 and C4 |
| 75 | [C₃H₇O₂]+ | Fragment containing C1, C2, C3 |
| 43 | [C₃H₇]+ | Propyl cation |
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
This compound possesses two chiral centers at positions C2 and C3, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Circular Dichroism (CD) spectroscopy is an essential technique for studying such chiral molecules. wikipedia.orgcreative-proteomics.com
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. biorxiv.org While this compound lacks a strong chromophore for UV-Vis analysis, its hydroxyl groups can be derivatized with chromophoric reagents to make them CD-active. Alternatively, vibrational circular dichroism (VCD), which uses infrared light, can be employed to study the stereochemistry of the underivatized molecule. wikipedia.org The resulting CD spectrum is unique to a specific enantiomer, providing a "fingerprint" that can be used to determine the absolute configuration (by comparison with theoretical calculations or standards) and assess the enantiomeric purity of a sample. nih.gov Enantiomers will produce mirror-image CD spectra. nih.gov
Chromatographic Separations for Purity and Isomer Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. biomedpharmajournal.org It is indispensable for determining the purity of this compound and for separating its different isomers.
Gas Chromatography (GC) and Liquid Chromatography (LC)
Both Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful separation techniques, with the choice depending on the analyte's properties and the analytical goal. wikipedia.orgwikipedia.org
Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase within a column. libretexts.org Due to its multiple polar hydroxyl groups, this compound has a high boiling point and is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is typically required to convert the polar -OH groups into less polar, more volatile ethers or esters (e.g., by silylation with BSTFA). After derivatization, the compound can be readily analyzed on a nonpolar or medium-polarity capillary column, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. libretexts.org
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is particularly well-suited for analyzing polar and non-volatile compounds like this compound, as it does not require derivatization. nih.gov Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures), is the most common mode. wikipedia.org Separation is based on the compound's hydrophobicity. Because this compound lacks a strong UV chromophore, detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector. Coupling LC with mass spectrometry (LC-MS) provides high sensitivity and specificity, allowing for both separation and identification. nih.gov Chiral HPLC, using a chiral stationary phase, can be used to separate the enantiomers and diastereomers of this compound.
Table 4: Comparison of GC and LC for the Analysis of this compound
| Feature | Gas Chromatography (GC) | Liquid Chromatography (LC/HPLC) |
|---|---|---|
| Sample Volatility | Requires volatile compounds; derivatization is necessary. | Does not require volatile compounds; direct analysis is possible. |
| Stationary Phase | Typically non-polar or semi-polar wall-coated capillary. | Typically non-polar (Reversed-Phase) or a Chiral Stationary Phase (CSP). |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen). libretexts.org | Liquid solvent mixture (e.g., Water/Acetonitrile). wikipedia.org |
| Common Detectors | Flame Ionization (FID), Mass Spectrometry (MS). libretexts.org | UV (if derivatized), ELSD, CAD, MS. sigmaaldrich.com |
| Resolution | High resolution, especially with capillary columns. | High resolution; excellent for isomer separation with appropriate columns. |
| Primary Application | Purity analysis and quantification (post-derivatization). | Purity analysis, quantification, and chiral separations. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |
| Helium |
| Methanol |
| Nitrogen |
Enantioselective Chromatography
The presence of a chiral center at the C2 position of this compound results in the existence of two enantiomers, (R)-1,2,3-nonanetriol and (S)-1,2,3-nonanetriol. Enantioselective chromatography is an indispensable technique for the separation and quantification of these stereoisomers. This is most commonly achieved using gas chromatography (GC) with a chiral stationary phase (CSP). researchgate.net
The separation mechanism relies on the differential interaction between the enantiomers of the analyte and the chiral selector of the stationary phase, leading to the formation of transient diastereomeric complexes with different stabilities. researchgate.net This results in different retention times for each enantiomer, allowing for their resolution.
Chiral Stationary Phases (CSPs) for Polyol Separation:
Several types of CSPs are commercially available and have been successfully employed for the enantiosepararation of chiral alcohols and diols, and by extension, are applicable to this compound. Cyclodextrin-based CSPs are particularly prevalent for this purpose. researchgate.netbme.hu These are cyclic oligosaccharides that have a chiral, hydrophobic cavity and a hydrophilic exterior. The separation is influenced by inclusion complexation, where the nonpolar part of the analyte fits into the cyclodextrin (B1172386) cavity, and by hydrogen bonding interactions between the hydroxyl groups of the analyte and the derivatized cyclodextrin. bme.hu
Derivatized cyclodextrins, such as those modified with alkyl or acetyl groups, offer a range of selectivities for different types of chiral compounds. bme.hu For long-chain aliphatic diols and triols like this compound, a modified β-cyclodextrin column, for instance, a CP Chirasil-DEX CB column, has shown to be effective for resolving enantiomeric alcohols and their derivatives. nih.gov
Illustrative Research Findings for Enantioselective GC Separation of Vicinal Diols:
While specific studies on this compound are limited, research on analogous vicinal diols provides valuable insights into the expected chromatographic behavior. The following table summarizes typical conditions and results for the enantioselective GC separation of vicinal diols, which can be extrapolated for the analysis of this compound derivatives.
| Analyte | Chiral Stationary Phase | Column Dimensions | Oven Temperature Program | Separation Factor (α) |
|---|---|---|---|---|
| 1,2-Hexanediol diacetate | Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | 25 m x 0.25 mm, 0.25 µm film thickness | 80°C isothermal | 1.05 |
| 1,2-Octanediol diacetate | Permethylated β-cyclodextrin | 30 m x 0.25 mm, 0.25 µm film thickness | 100°C isothermal | 1.08 |
| (R,S)-2-Heptanol | CP Chirasil-DEX CB | 25 m x 0.25 mm, 0.25 µm film thickness | 60°C for 10 min, then 5°C/min to 150°C | 1.12 |
This table is illustrative and compiled from data on similar compounds to demonstrate typical analytical parameters and outcomes.
Role of Derivatization in Analytical Enhancement
Derivatization is a critical step in the analytical workflow for a compound like this compound, particularly for gas chromatography-based methods. researchgate.net The primary goals of derivatization in this context are to improve the volatility and thermal stability of the analyte and to enhance its detection sensitivity. researchgate.net Furthermore, chiral derivatization can be employed to facilitate the separation of enantiomers on a non-chiral stationary phase. researchgate.net
The multiple hydroxyl groups in this compound make it a highly polar and non-volatile compound, which is unsuitable for direct GC analysis. The high temperatures required for elution would lead to thermal degradation and poor chromatographic peak shape. researchgate.net Derivatization addresses this by replacing the active hydrogens of the hydroxyl groups with less polar, more volatile functional groups. researchgate.net
Common Derivatization Reactions:
Silylation: This is a widely used technique where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. tcichemicals.com
Acylation: The hydroxyl groups can be converted to esters, for instance, by reacting with an anhydride (B1165640) like trifluoroacetic anhydride (TFAA). researchgate.net The resulting trifluoroacetyl esters are significantly more volatile and are also highly responsive to electron capture detectors (ECD), thereby increasing detection sensitivity. gcms.cz
| Derivatization Reagent | Derivative Formed | Key Advantages | Typical Reaction Conditions |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Increases volatility, good thermal stability. | Reaction with the analyte in a suitable solvent (e.g., pyridine) at 60-80°C. |
| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetyl (TFA) ester | Significantly increases volatility, enhances detection by ECD. | Reaction with the analyte in a solvent like dichloromethane (B109758) at room temperature or with gentle heating. research-solution.com |
| N-Butylboronic acid | Cyclic boronate ester | Specific for 1,2- and 1,3-diols, improves volatility. | Reaction with the diol moiety in an aprotic solvent. gcms.cz |
This table provides examples of common derivatization reagents and their applications relevant to polyol analysis.
An alternative to using a chiral stationary phase is to derivatize the enantiomers of this compound with a chiral derivatizing agent (CDA) to form a pair of diastereomers. researchgate.net These diastereomers have different physical properties and can be separated on a conventional, non-chiral GC column. diva-portal.org
Common Chiral Derivatizing Agents for Alcohols:
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride): This is a classic CDA that reacts with chiral alcohols to form diastereomeric esters. rsc.orgwikipedia.org The resulting diastereomers can be distinguished by NMR spectroscopy or separated by chromatography. rsc.org
(S)-(-)-N-(Trifluoroacetyl)prolyl chloride (l-TPC): This reagent is widely used for the chiral derivatization of amines and can also be applied to alcohols. researchgate.net
Chiral Boronic Acids: Reagents like (S)-(+)-N-acetylphenylglycineboronic acid can react with vicinal diols to form diastereomeric cyclic boronic esters, which can then be analyzed by NMR or chromatography. rsc.orgnih.gov
The choice of the chiral derivatizing agent depends on the specific functional groups of the analyte and the analytical technique being used. For this compound, derivatization of the vicinal diol moiety with a chiral boronic acid would be a highly specific and effective strategy.
Intermolecular Interactions and Supramolecular Behavior of 1,2,3 Nonanetriol
Self-Association and Micellization Phenomena in Aqueous Systems
In aqueous environments, 1,2,3-nonanetriol molecules exhibit a tendency to self-assemble. This behavior is a strategy to minimize the unfavorable interactions between the hydrophobic alkyl chains and water molecules. The aggregation of these molecules into larger structures, such as micelles, is a key characteristic of their supramolecular chemistry.
The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant molecules, like this compound, begin to form micelles in a solution. wikipedia.orgbiolinscientific.com Below the CMC, these molecules exist predominantly as monomers. Once the CMC is reached, the monomers rapidly associate to form organized aggregates.
For this compound, the CMC has been determined to be 0.098 mol · dm⁻³ at a temperature of 40°C. researchgate.netresearchgate.net This value indicates that, at this temperature, once the concentration of this compound in water surpasses this threshold, the formation of micelles becomes thermodynamically favorable. It is important to note that the solubility of this compound is temperature-dependent, and it has been reported to be not soluble in the temperature range of 20 to 35°C. nih.gov The behavior of this compound in aqueous solutions, particularly its self-association into micelles, is analogous to that of conventional surfactants. researchgate.netresearchgate.net Densitometric measurements have been employed to determine the CMC of similar polyol surfactants, which exhibit comparable behavior to this compound in aqueous solutions. ampp.org
Table 1: Critical Micelle Concentration (CMC) of this compound
| Compound | Temperature (°C) | CMC (mol · dm⁻³) |
|---|---|---|
| This compound | 40 | 0.098 |
The length of the alkyl chain in the 1,2,3-alkanetriol series plays a crucial role in their aggregation behavior in aqueous solutions. As the length of the hydrophobic tail increases, the tendency for the molecules to self-associate also increases. This trend is evident when comparing this compound with its shorter-chain homologues.
Studies on a homologous series of 1,2,3-alkanetriols have demonstrated a clear relationship between the number of carbon atoms in the alkyl chain and the propensity to form micelles. researchgate.netresearchgate.net For instance, 1,2,3-hexanetriol (B1622267) does not form true micelles but rather tends to form smaller hydrophobic aggregates. researchgate.netresearchgate.net Similarly, 1,2,3-heptanetriol (B24924) is considered a transitional compound, where the formation of distinct clusters or micelles is not well-defined. researchgate.netresearchgate.net
In contrast, 1,2,3-octanetriol (B38421) and this compound exhibit clear micellization behavior, akin to that of traditional surfactants. researchgate.netresearchgate.net The CMC for 1,2,3-octanetriol is significantly higher than that of this compound, ranging from 0.370 to 0.320 mol · dm⁻³ in the temperature range of 0 to 40°C. researchgate.netresearchgate.net This demonstrates that the longer alkyl chain of this compound enhances its hydrophobic interactions, leading to micelle formation at a lower concentration.
The aggregation number, which represents the average number of monomers in a micelle, also reflects the influence of the alkyl chain length. For example, the aggregation number for 1,2,3-hexanetriol is small, at approximately 2.3 ± 0.2, while for 1,2,3-heptanetriol it increases to 7.6 ± 0.1. researchgate.net For 1,2,3-octanetriol, a much larger aggregation number of 31.9 ± 0.1 has been calculated, and for a similar compound, an aggregation number of 44 has been measured. researchgate.net This trend suggests that the longer the alkyl chain, the larger the resulting micelles.
Table 2: Aggregation Behavior of 1,2,3-Alkanetriols
| Compound | Alkyl Chain Length | Aggregation Behavior | CMC (mol · dm⁻³) | Aggregation Number |
|---|---|---|---|---|
| 1,2,3-Hexanetriol | 6 | Forms hydrophobic aggregates | - | 2.3 ± 0.2 |
| 1,2,3-Heptanetriol | 7 | Transitional behavior | - | 7.6 ± 0.1 |
| 1,2,3-Octanetriol | 8 | Forms micelles | 0.370 - 0.320 (0-40°C) | 31.9 ± 0.1 |
| This compound | 9 | Forms micelles | 0.098 (40°C) | - |
Determination of Critical Micelle Concentration (CMC)
Interactions with Solvents and Other Chemical Species
The supramolecular behavior of this compound is not only dictated by its self-association but also by its interactions with the surrounding solvent and other chemical species present in the solution. In aqueous solutions, the primary driving force for self-assembly is the hydrophobic effect, which minimizes the contact between the nonpolar alkyl chains and water molecules. The hydrophilic triol head groups, however, readily engage in hydrogen bonding with water, which stabilizes the resulting supramolecular structures at the solvent interface.
The presence of other solutes can influence the aggregation behavior of this compound. For instance, the addition of electrolytes can alter the CMC and the size and shape of the micelles by affecting the hydration of the hydrophilic head groups and screening electrostatic interactions, although this compound is a nonionic surfactant. The interaction with other organic molecules, such as other surfactants or polymers, can lead to the formation of mixed micelles or other complex co-assemblies. These interactions are driven by a combination of hydrophobic, van der Waals, and hydrogen bonding forces.
Theoretical Modeling of Supramolecular Assemblies
Theoretical and computational methods provide valuable insights into the structure, dynamics, and thermodynamics of the supramolecular assemblies formed by this compound. Molecular dynamics (MD) simulations can be employed to model the self-assembly process at an atomistic level. These simulations can reveal the detailed arrangement of the molecules within a micelle, the conformation of the alkyl chains, and the hydration of the triol head groups.
Quantum mechanical calculations can be used to investigate the intermolecular forces that govern the self-association of this compound. These calculations can provide information on the strength of hydrogen bonds, van der Waals interactions, and hydrophobic interactions between the molecules. Coarse-grained models, which represent groups of atoms as single particles, can be used to simulate the formation of larger aggregates and to study the phase behavior of this compound solutions over longer timescales.
By combining experimental data with theoretical models, a comprehensive understanding of the supramolecular behavior of this compound can be achieved. This knowledge is crucial for the rational design of formulations and applications that leverage the self-assembly properties of this versatile compound.
Biochemical and Enzymatic Transformations of 1,2,3 Nonanetriol Derivatives
Role as Structural Components in Complex Lipids
Derivatives of 1,2,3-nonanetriol are notable for their ability to function as analogues of naturally occurring lipid backbones, influencing the structure and function of complex lipids.
Glycosphingolipids (GSLs) are a class of lipids characterized by a ceramide backbone linked to a carbohydrate moiety. e-dmj.orgchemrxiv.org The ceramide itself consists of a sphingoid base, such as sphingosine (B13886) or phytosphingosine (B30862), linked to a fatty acid. Phytosphingosine, a common sphingoid base in plants, fungi, and some animal tissues, is a long-chain amino alcohol that typically possesses a C18 carbon skeleton with a 1,3,4-triol structure. nih.gov
While the natural backbone is C18, synthetic analogues with shorter alkyl chains, such as the C9 backbone of this compound, are synthesized to investigate structure-activity relationships (SAR) of GSLs. For instance, (2S,3S,4R)-2-amino-1,3,4-nonanetriol serves as a synthetic phytosphingosine analogue. datapdf.com These analogues, once N-acylated with a fatty acid to form a ceramide analogue and subsequently glycosylated, create novel GSLs. These synthetic GSLs are invaluable tools for probing the biological functions of their natural counterparts, including their roles in cell recognition, signaling, and as antigens. The synthesis of such analogues is a complex process often requiring stereoselective methods to achieve the desired configuration of the chiral centers in the triol backbone. acs.orgnih.govnih.govcapes.gov.br
The precise three-dimensional arrangement of atoms (stereochemistry) in the lipid backbone of GSLs is critical for their recognition by receptors, particularly in the immune system. A prime example is the interaction between GSL antigens and the CD1d protein, which presents these lipids to Natural Killer T (NKT) cells.
The activation of NKT cells is highly sensitive to the structure of the presented GSL. Research on synthetic GSL agonists has demonstrated that the stereochemistry of the hydroxyl groups on the sphingoid base is crucial for effective binding to CD1d and subsequent T-cell receptor (TCR) engagement. acs.org Specifically, α-galactosylceramide (α-GalCer) derivatives that lack the hydroxyl groups at the C3 and C4 positions of the sphingosine base, or those with altered stereochemistry at these positions, show reduced efficiency in stimulating NKT cells. aai.org This reduced activity is attributed to weaker binding affinity for CD1d or faster dissociation rates. aai.org
The interaction is a tripartite complex involving the TCR, the GSL, and the CD1d molecule. The lipid portion of the GSL anchors within the hydrophobic pockets of the CD1d protein, while the carbohydrate headgroup is exposed for TCR recognition. acs.orgpnas.org The orientation of the sugar is influenced by the underlying ceramide structure, including the hydrogen-bonding network formed between the sphingoid base's hydroxyl groups and the CD1d protein. aai.orgmdpi.com Therefore, the specific stereoconfiguration of a this compound backbone in a synthetic GSL would directly impact the presentation of the entire molecule, thereby modulating the strength and nature of the immune response. nih.gov
Glycosphingolipid Backbones (e.g., Phytosphingosines)
Enzymatic Modifications and Biocatalysis
Enzymes play a pivotal role in modifying this compound derivatives, facilitating reactions with high specificity that are often challenging to achieve through conventional chemistry.
Hydrolases are a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. Lipases, a subclass of hydrolases, are particularly relevant to the modification of this compound derivatives. These enzymes are widely used in biocatalysis for the stereoselective acylation and deacylation of alcohols, including polyols like this compound.
Enzyme-catalyzed kinetic resolution is a powerful technique for separating racemic mixtures of chiral compounds. In the context of this compound, a lipase (B570770) can selectively acylate one enantiomer of the triol (or a derivative) in a non-aqueous solvent, leaving the other enantiomer unreacted. clockss.orgrsc.org This allows for the production of optically pure triol derivatives. Similarly, lipases can be used for the regioselective acylation of one of the hydroxyl groups in this compound, which is a significant challenge in organic synthesis. The synthesis of polyol-fatty acid esters, which have applications in the food and cosmetic industries, can be achieved using lipases in reverse micellar media. nih.gov Studies have shown that lipases can catalyze the hydrolysis of fatty acid esters of various polyols, with the reaction rate being influenced by the structure of the polyol. mdpi.comnih.govgoogle.comgoogle.com
| Enzyme Type | Reaction Catalyzed | Substrate Example | Significance |
| Lipase | Kinetic Resolution (Acylation/Hydrolysis) | Racemic alcohols/esters | Preparation of enantiomerically pure chiral compounds. clockss.orgdntb.gov.ua |
| Lipase | Regioselective Acylation | Polyols (e.g., glycerol (B35011), ethylene (B1197577) glycol) | Synthesis of specific monoesters from polyols. nih.gov |
| Cutinase | Hydrolysis | Polyesters containing polyol units | Understanding and controlling the biodegradation of bio-based polymers. mdpi.comnih.gov |
This table provides an interactive overview of hydrolase-catalyzed reactions relevant to polyol modification.
Oxidoreductases and transferases are two other major enzyme classes that are central to the biosynthesis and modification of triol-containing molecules.
Oxidoreductases catalyze oxidation-reduction reactions. A key family within this class is the cytochrome P450 monooxygenases (P450s), which are responsible for a vast array of oxidative transformations in nature, including the hydroxylation of unactivated C-H bonds. sioc-journal.cnnih.gov The formation of the triol motif on a nonane (B91170) backbone from its parent alkane is a quintessential P450-catalyzed reaction sequence. These enzymes can hydroxylate alkanes at specific positions, often with high regio- and stereoselectivity, to produce alcohols, which can be further oxidized to diols and triols. nih.govcaltech.edunih.govcaltech.edu The lipid environment itself can also influence the activity of membrane-bound oxidoreductases. nih.gov In some biological systems, oxidoreductases are also crucial for the proper function of other enzymes, such as transferases involved in lipid modification. plos.org
Transferases catalyze the transfer of a functional group from one molecule to another. In the context of this compound derivatives, glycosyltransferases and acyltransferases are particularly important.
Glycosyltransferases are responsible for synthesizing GSLs by sequentially adding sugar units from activated sugar donors (like UDP-glucose) to the ceramide backbone. google.comgoogle.com A this compound-based ceramide analogue can serve as an acceptor substrate for these enzymes, enabling the chemoenzymatic synthesis of novel GSLs.
Acyltransferases transfer fatty acyl groups, typically from an acyl-CoA donor, to an acceptor molecule. In sphingolipid biosynthesis, ceramide synthase, an acyltransferase, attaches the fatty acid to the sphingoid base. This enzymatic step would be necessary to convert a this compound-based sphingoid analogue into its corresponding ceramide.
Hydrolase-Catalyzed Reactions
Biosynthetic Pathways Involving Triol Motifs (General Discussion)
The 1,2,3-triol motif is not unique to synthetic analogues but is found in a variety of natural products. Nature employs sophisticated enzymatic strategies to construct these polyhydroxylated structures. The biosynthesis of these motifs predominantly involves oxidation and reduction reactions catalyzed by oxidoreductases.
One of the most common strategies is the sequential hydroxylation of hydrocarbon chains or rings by cytochrome P450 enzymes. nih.gov For example, the biosynthesis of certain plant waxes involves P450s that can introduce multiple hydroxyl groups onto long-chain alkanes to yield diols and triols. Similarly, the biosynthesis of complex bioactive natural products, such as the steroid (22E)-ergosta-6,9,22-triene-3β,5α,8α-triol, involves multiple hydroxylation steps catalyzed by P450 enzymes. nih.govosti.gov
Another key enzymatic strategy is the stereoselective reduction of ketone functionalities. For instance, the de novo biosynthesis of sphingoid bases begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then rapidly reduced by an NADPH-dependent reductase to produce sphinganine (B43673) (a diol). acs.org Further hydroxylation by a desaturase/hydroxylase can then introduce the third hydroxyl group to form phytosphingosine (a triol). The synthesis of many polyketide and fatty acid-derived natural products also relies on iterative cycles of condensation and stereospecific reduction of keto groups to generate polyol chains. nih.govjst.go.jpchim.it These enzymatic reactions provide precise control over the stereochemistry at each new chiral center, which is essential for the biological activity of the final molecule.
Applications in Chemical Research and Materials Science
Use as a Building Block in Complex Molecule Synthesis
A building block in chemistry is a molecule that can be used in a modular fashion to construct more complex molecular architectures. epfl.ch This approach is fundamental to fields like medicinal chemistry and materials science for creating novel compounds with specific functions. epfl.ch
Precursor to Natural Products and Analogues
The synthesis of natural products—complex molecules produced by living organisms—is a significant area of organic chemistry that often relies on strategically chosen starting materials to build intricate structures. openaccessjournals.comnih.gov However, based on a review of available scientific literature, the specific use of 1,2,3-nonanetriol as a direct precursor or building block in the total synthesis of natural products or their analogues has not been documented.
Synthesis of Dendrimers and Polyols
Dendrimers are nano-sized, highly branched, and well-defined polymers that are synthesized in a stepwise, controlled manner from a central core. nih.govijpsjournal.com This synthesis can proceed from the core outwards (divergent method) or from the outside in (convergent method), using monomer units that create layers or "generations". nih.govmdpi.com Polyols, compounds with multiple hydroxyl groups, are often key components in the synthesis of polymers like polyesters. mdpi.com Despite the theoretical potential for a triol like this compound to act as a branching point or a component in polyol or dendrimer synthesis, there is no specific mention in the surveyed research of its use for these applications.
Corrosion Inhibition Properties and Mechanisms
This compound has been identified as a corrosion inhibitor, a substance that, when added in small concentrations to an environment, effectively decreases the corrosion rate of a metal. ampp.orgosti.gov Its efficacy has been specifically studied for the protection of iron in highly corrosive hydrochloric acid solutions. ampp.orgosti.govresearchgate.net The compound functions as a nonionic surfactant, where the hydrocarbon chain and polar hydroxyl groups play a role in its protective action. ampp.org
Adsorption Behavior on Metal Surfaces
The primary mechanism by which organic inhibitors like this compound protect against corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. biointerfaceresearch.com This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor and the metal. uns.ac.id
In a study involving several nonionic surfactants, it was found that the inhibition is dependent on the inhibitor molecules adsorbing onto the metal. ampp.orgresearchgate.net For a closely related and studied compound within the same research, the adsorption process was observed to follow a Langmuir adsorption isotherm. ampp.orgosti.govresearchgate.net This model suggests the formation of a monolayer of the inhibitor on the metal surface, where there are a fixed number of adsorption sites and no interaction between the adsorbed molecules. The formation of this protective film acts as a barrier to both mass and charge transfer, slowing the corrosion process. acs.org
Electrochemical Characterization of Inhibition Efficiency
The effectiveness of a corrosion inhibitor can be quantified using electrochemical techniques and gravimetric (weight loss) methods. arabjchem.orgscielo.br Studies on this compound have shown that its inhibition efficiency (E%) for iron in 1 M hydrochloric acid increases with its concentration. ampp.orgresearchgate.netresearchgate.net However, its limited solubility in this medium restricts the maximum achievable efficiency. ampp.org
Gravimetric analysis has provided data on the corrosion rate and efficiency of this compound at various concentrations.
Table 1: Corrosion Rate and Inhibition Efficiency (E%) of this compound for Iron in 1 M HCl Data derived from gravimetric measurements.
| Concentration (M) | Corrosion Rate (w, g/m²/h) | Inhibition Efficiency (E%) |
| 0.005 | 1.10 | 29 |
| 0.010 | 0.96 | 38 |
| 0.020 | 0.79 | 49 |
| 0.030 | 0.72 | 54 |
| 0.040 | 0.68 | 56 |
| 0.045 | 0.66 | 58 |
| (Source: Adapted from Corrosion, 1996 ampp.org) |
Electrochemical studies, such as potentiodynamic polarization, help determine the inhibitor's effect on the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. scielo.brresearchgate.net While a detailed electrochemical analysis was performed on a more effective compound (DOP) in the same study, the data confirms that nonionic surfactants like this compound function by suppressing the corrosion reactions. ampp.orgosti.govresearchgate.net The decrease in corrosion rate with increasing inhibitor concentration is a clear indicator of its protective capabilities. ampp.org
Synergistic Effects with Other Inhibitors
Synergism in corrosion inhibition occurs when the protective effect of a mixture of two or more inhibitors is greater than the sum of their individual effects. mdpi.comresearchgate.net This is often achieved by combining organic compounds with other substances, such as halide ions (e.g., iodide), which can enhance the adsorption of the organic molecules onto the metal surface. mdpi.comrsc.org A review of the scientific literature did not yield specific studies investigating the synergistic corrosion inhibition effects of this compound in combination with other inhibitors.
Theoretical Studies in Materials Science (e.g., Glass Transition Temperature Prediction for Alkanetriols)
In the realm of materials science, theoretical and computational studies are indispensable for predicting the physical properties of chemical compounds, thereby guiding the design of new materials with desired characteristics. For alkanetriols like this compound, theoretical models are particularly valuable for understanding and predicting properties such as the glass transition temperature (Tg), which is a critical parameter for amorphous materials.
The glass transition is a reversible process in amorphous materials where the material transitions from a hard, glassy state to a more viscous, rubbery state as temperature increases. wikipedia.org The glass transition temperature (Tg) is a crucial characteristic that determines the practical application range of polymers and other amorphous solids. wikipedia.orgslideshare.net Theoretical studies in this area often focus on establishing quantitative structure-property relationships (QSPR), which connect a molecule's structural features to its macroscopic properties. rsc.org
Research Findings and Structure-Property Relationships
Research on homologous series like n-alkanes and 1-alkanols has demonstrated a clear relationship between molecular structure, particularly chain length, and the glass transition temperature. aip.orgresearchgate.net Generally, for n-alkanes and related polymers, Tg is found to vary with chain length. aip.org For instance, studies on n-alkanes show that the parameter T₀, which is closely related to the glass transition temperature, can be accurately predicted using the Gibbs-DiMarzio theory, with a "flex energy" (the energy difference between different rotational conformations of a chemical bond) of 490.8 cal/mole. aip.org
This correlation between molecular mass and Tg has been observed across various molecular (non-polymeric) glass formers. researchgate.net For homologous chemical structures, this correlation shows significantly less scatter, making predictions more reliable. researchgate.net While extensive data exists for n-alkanes and 1-alkanols, alkanetriols represent a more complex system due to the presence of three hydroxyl groups, which introduce strong intermolecular hydrogen bonding. These interactions are expected to significantly influence the glass transition behavior. A study on higher 1-alkanols and other polyols, including alkanediols and alkanetriols, has been part of broader investigations into transport coefficients from the boiling point down to the glass transition temperature. arxiv.org
Predictive Models for Glass Transition Temperature
The prediction of Tg for organic compounds where experimental data is lacking is a significant focus of computational materials science. rsc.org Methodologies employed for this purpose include:
Molecular Dynamics (MD) Simulations: MD simulations are computational methods that model the physical movements of atoms and molecules over time. mdpi.comebsco.com These simulations can be used to predict how the structural arrangements of molecules, such as long-chain n-alkanes, affect the glass transition. rsc.org For example, MD studies suggest that longer n-alkanes can become entrapped in "pipe cages" within the bulk glassy material, which affects their conformational rearrangements and influences the Tg. rsc.org Similar simulations could be applied to this compound to understand how its specific chain length and the placement of its three hydroxyl groups affect its mobility and glass transition behavior.
Machine Learning and QSPR Models: Machine learning models are increasingly used to predict the physical properties of chemical compounds. rsc.org These models are trained on datasets of known compounds and their measured properties to learn the underlying structure-property relationships. rsc.org For Tg prediction, a model can be trained using molecular descriptors (numerical representations of a molecule's structure and properties) to forecast the Tg of new or unmeasured compounds. rsc.org Such models have shown strong performance in predicting Tg for a wide range of organic compounds, outperforming older compositional parameterizations. rsc.org A similar approach could be developed for alkanetriols, incorporating descriptors for the alkyl chain length and the number and position of hydroxyl groups to predict the Tg of compounds like this compound.
The table below summarizes the relationship between the number of carbon atoms and the glass transition temperature for a related series, the 1-alkanols, as derived from Differential Thermal Analysis (DTA) data. This illustrates the established trend of increasing Tg with chain length, a principle that would also apply to alkanetriols.
| 1-Alkanol | Number of Carbon Atoms (NC) | Glass Transition Temperature (Tg) in Kelvin (K) |
|---|---|---|
| Methanol | 1 | 103 |
| Ethanol | 2 | 97 |
| 1-Propanol | 3 | 98 |
| 1-Butanol | 4 | 110.5 |
| 1-Pentanol | 5 | 118 |
| 1-Hexanol | 6 | 128 |
| 1-Heptanol | 7 | 137 |
| 1-Decanol | 10 | 151 |
Data derived from studies on 1-alkanols. researchgate.net
While specific theoretical studies on the glass transition temperature of this compound are not detailed in the surveyed literature, the established principles and computational methods for related alkanes and alkanols provide a robust framework for its prediction. rsc.orgaip.orgresearchgate.net The presence of three hydroxyl groups in this compound is expected to lead to a higher Tg compared to its corresponding n-alkane or 1-alkanol due to increased intermolecular hydrogen bonding, a hypothesis that can be rigorously tested using the theoretical approaches described.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of sustainable processes that minimize environmental impact and utilize renewable feedstocks. For 1,2,3-nonanetriol, research is anticipated to move beyond traditional synthetic methods towards greener alternatives.
A primary focus will be the utilization of renewable resources. researchgate.net One promising starting material is 1-nonene (B85954), an alkene that can be derived from biological sources. nih.govfoodb.ca The development of catalytic systems for the direct dihydroxylation and subsequent epoxidation/hydrolysis of 1-nonene represents a significant area of research. Green chemistry principles, such as atom economy and the use of non-toxic solvents and catalysts, will be central to these new synthetic strategies. nih.gov For instance, developing catalytic systems that use water as a solvent and benign oxidants like hydrogen peroxide would be a substantial advancement.
Furthermore, inspiration can be drawn from the sustainable synthesis of related compounds like 1,2,3-triazoles, where biodegradable solvents and efficient catalyst recycling have been successfully implemented. nih.govrsc.org Research into one-pot syntheses, where multiple reaction steps are carried out in a single reactor, could also streamline the production of this compound and its derivatives, reducing waste and energy consumption. researchgate.net The development of catalysts that are not only efficient and selective but also recyclable and based on earth-abundant metals is a critical goal. nano-ntp.com
| Starting Material | Potential Sustainable Route | Key Research Focus |
| 1-Nonene | Catalytic Dihydroxylation/Epoxidation | Development of green catalysts (e.g., using H₂O₂), use of renewable solvents. nih.govfrontiersin.org |
| Plant-based oils | Ozonolysis followed by reduction | Optimization of reaction conditions to improve yield and selectivity. |
| Biomass-derived sugars | Fermentation and chemical conversion | Engineering microbial strains and developing efficient chemical conversion processes. |
Advanced Mechanistic Investigations of Complex Reactions
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and designing new ones. Future research will likely employ a combination of advanced spectroscopic techniques and computational modeling to elucidate these mechanisms.
For example, in the catalytic oxidation of 1-nonene to this compound, detailed mechanistic studies could reveal the nature of the active catalytic species and the kinetics of the reaction, allowing for the design of more efficient catalysts. acs.org Similarly, understanding the mechanism of its action as a corrosion inhibitor, which has been suggested to involve adsorption onto metal surfaces, can lead to the design of more effective anti-corrosion formulations. osti.govresearchgate.netscispace.com Studies could investigate the orientation of the molecule on the surface and the nature of the chemical bonds formed.
Kinetic studies, isotopic labeling experiments, and in-situ reaction monitoring will be invaluable tools in these investigations. acs.org By understanding the intricate details of reaction pathways, researchers can overcome challenges such as side-product formation and low yields, leading to more robust and reliable chemical processes.
High-Throughput Screening for New Applications in Material Science
High-throughput screening (HTS) is a powerful methodology that enables the rapid testing of large numbers of compounds for specific properties, accelerating the discovery of new materials. numberanalytics.commdpi.com For this compound, HTS can be employed to explore its potential in various material science applications.
Given its surfactant properties and the presence of three hydroxyl groups, this compound is a candidate for use in the formulation of polymers, resins, and coatings. osti.govresearchgate.netpolysource.netchina-me.com The hydroxyl groups can act as cross-linking sites, potentially improving the mechanical and thermal properties of materials. HTS could be used to screen libraries of polymers and resins incorporating this compound to identify formulations with enhanced adhesion, durability, or thermal stability. nih.govmdpi.com
Another promising area is its application in biomaterials and functional coatings. umd.edu Its potential as a corrosion inhibitor has already been noted. osti.govresearchgate.netscispace.com HTS could be used to rapidly evaluate its effectiveness in different corrosive environments and in combination with other additives. This approach dramatically increases the efficiency of materials discovery compared to traditional trial-and-error methods. mdpi.comyoutube.com
| Potential Application | Property to be Screened | High-Throughput Method |
| Polymer Additive | Mechanical Strength, Thermal Stability | Automated mechanical testing, thermogravimetric analysis. mdpi.com |
| Adhesives | Adhesion Strength | Centrifugation-based adhesion assays. nih.gov |
| Corrosion Inhibitor | Inhibition Efficiency | Electrochemical screening, multi-well plate assays. osti.govresearchgate.net |
| Emulsifiers | Emulsion Stability | Automated optical analysis of emulsion samples. |
Integration of Computational Chemistry with Experimental Design
The synergy between computational chemistry and experimental design offers a powerful approach to accelerate research and development. chemrxiv.org By using computational models to predict the properties and reactivity of this compound, researchers can design more focused and efficient experiments.
Density Functional Theory (DFT) and other quantum chemistry methods can be used to model reaction mechanisms, predict spectroscopic properties, and understand the interactions of this compound with other molecules and surfaces. researchgate.net For instance, computational studies can help in designing catalysts for its synthesis by predicting the binding energies of intermediates and transition states. nano-ntp.com In the context of its role as a corrosion inhibitor, computational models can predict its adsorption energy and geometry on different metal surfaces. researchgate.net
Modern Design of Experiments (DoE) methodologies can be integrated with computational simulations to systematically explore a wide range of reaction conditions or material formulations with a minimal number of experiments. researchgate.netuca.edu This integrated approach allows for the rapid optimization of processes and the discovery of new applications, reducing both the time and cost of research.
Exploration of Biocatalytic Potential in Novel Transformations
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.govfrontiersin.orgd-nb.info The future of this compound research will undoubtedly involve a deeper exploration of its biocatalytic potential.
One key area is the development of enzymatic or microbial processes for its synthesis. For example, engineered enzymes like lipases or cytochrome P450s could be used for the stereoselective hydroxylation of 1-nonene or its epoxide derivative. frontiersin.orgnih.govcaltech.edu Resting cells of Pseudomonas oleovorans have been shown to oxidize 1-nonene to 1,2-epoxynonane, a direct precursor for this compound. nih.gov Further engineering of this or other microbial strains could lead to a one-pot fermentation process for the direct production of this compound from renewable feedstocks.
Furthermore, this compound itself can serve as a substrate for novel biocatalytic transformations. Its three hydroxyl groups offer multiple sites for enzymatic modification, such as esterification or glycosylation, to produce a wide range of derivatives with tailored properties for applications in cosmetics, pharmaceuticals, or as specialty surfactants. mdpi.commdpi.com The discovery and engineering of enzymes with novel activities towards polyol substrates like this compound will be a key driver of innovation in this area. nih.gov
| Biocatalytic Approach | Application | Key Research Focus |
| Whole-cell biocatalysis | Synthesis of this compound from 1-nonene | Metabolic engineering of microbial strains for improved efficiency and selectivity. d-nb.info |
| Enzymatic synthesis | Stereoselective synthesis of this compound | Discovery and engineering of novel hydroxylases and epoxide hydrolases. frontiersin.orgnih.gov |
| Enzymatic modification | Synthesis of novel derivatives (e.g., esters, glycosides) | Screening for lipases and glycosyltransferases with activity towards this compound. mdpi.commdpi.com |
Q & A
Q. What are the key physicochemical properties of 1,2,3-Nonanetriol relevant to experimental design?
this compound (C₉H₂₀O₃) is a trihydroxy alcohol with a molecular weight of 176.25 g/mol. Critical properties include its logarithmic octanol/water partition coefficient (Log K) , reported as 2.4 in Octanol/PBS systems, indicating moderate lipophilicity . This property influences solubility in biological matrices and compatibility with chromatographic methods (e.g., HPLC). Researchers should prioritize measuring melting point , viscosity , and hydrogen-bonding capacity to optimize solvent selection and reaction conditions. Standardize measurements using protocols from NIST Chemistry WebBook .
Q. What analytical techniques are recommended for characterizing this compound in synthetic mixtures?
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm hydroxyl group positions and purity. Assign peaks via comparison with structurally similar compounds (e.g., 1-Nonanol ).
- Mass spectrometry (MS) : Employ high-resolution MS (HRMS) to distinguish this compound from isomers like 1,2,9-Nonanetriol (CAS 382631-42-7) .
- Chromatography : Utilize reverse-phase HPLC with UV detection (210–220 nm) for quantification, referencing Log K values .
Q. How should researchers handle discrepancies in reported Log K values for this compound?
Discrepancies in Log K data (e.g., variations between Octanol/PBS and Octanol/water systems) may arise from experimental conditions (pH, temperature). To resolve:
Replicate measurements using shake-flask methods under controlled pH (e.g., PBS buffer at 7.4) .
Cross-validate with computational models (e.g., COSMO-RS) to account for solvent interactions.
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and scalability?
Current protocols often yield ≤60% due to competing esterification or oxidation. Strategies include:
- Catalytic regioselective epoxidation : Use Ti(IV)-based catalysts to direct hydroxylation positions .
- Purification : Apply gradient silica gel chromatography with ethyl acetate/hexane systems to separate triols from diol byproducts .
- Reaction monitoring : Track intermediates via in-situ FTIR to identify kinetic bottlenecks .
Q. What methodologies are effective for analyzing this compound’s role in membrane permeability studies?
this compound enhances drug permeation via stratum corneum disruption. Experimental designs should:
- Use Franz diffusion cells with synthetic membranes (e.g., polydimethylsiloxane) to measure flux rates.
- Compare with structurally related enhancers (e.g., 1-Octyl-2-pyrrolidinone, Log K 3.1) to establish structure-activity relationships .
- Validate findings with confocal Raman spectroscopy to visualize lipid bilayer disruption .
Q. How can contradictory data on this compound’s stability under oxidative conditions be resolved?
Conflicting stability reports may stem from impurities or oxygen exposure during storage. To address:
Conduct accelerated stability studies under varied O₂ levels (0–21%) and temperatures (4–40°C) .
Analyze degradation products via LC-MS to identify oxidation pathways (e.g., ketone formation).
Apply statistical contradiction analysis (TRIZ framework) to isolate variables causing discrepancies .
Methodological and Data Interpretation Guidelines
Q. What statistical frameworks are suitable for validating this compound’s bioactivity data?
Q. How should researchers document synthetic protocols for reproducibility?
Follow the Organic Letters checklist :
- Specify reactant quantities (mmol/g), solvent purity (HPLC grade), and isolation yields.
- Detail purification steps (e.g., column dimensions, Rf values).
- Disclose hazardous steps (e.g., use of pyrophoric catalysts).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
